4-Chloro-5-methylisoxazol-3(2H)-one
Description
Properties
CAS No. |
31554-94-6 |
|---|---|
Molecular Formula |
C4H4ClNO2 |
Molecular Weight |
133.53 g/mol |
IUPAC Name |
4-chloro-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7) |
InChI Key |
SPNMIOXIRGNFJG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NO1)Cl |
Canonical SMILES |
CC1=C(C(=O)NO1)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogen Peroxide–Acetic Acid System
Isoxazoles undergo oxidation to isoxazolones under acidic conditions with hydrogen peroxide (H₂O₂). For 4-chloro-5-methylisoxazole, the reaction likely proceeds via electrophilic attack at the nitrogen atom, followed by ring expansion and tautomerization. A typical protocol involves:
- Reagents : 30% H₂O₂, glacial acetic acid (1:3 molar ratio)
- Conditions : Reflux at 80–90°C for 6–8 hours under nitrogen atmosphere
- Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography
This method is comparable to the oxidation of 3,5-dimethylisoxazole to 3,5-dimethylisoxazol-4(5H)-one, which achieves yields of 60–70% under analogous conditions. Chlorine substituents may slightly reduce reactivity due to electron-withdrawing effects, necessitating extended reaction times.
Alternative Oxidizing Agents
Peracids (e.g., meta-chloroperbenzoic acid) and potassium permanganate in acidic media represent viable alternatives. However, these systems risk over-oxidation or ring cleavage, particularly with electron-deficient substrates like chlorinated isoxazoles.
Cyclization of β-Ketoamide Precursors
A convergent strategy employs cyclization of β-ketoamide intermediates, a method widely used for isoxazolone synthesis.
Hydroxylamine-Mediated Cyclization
Reaction of 4-chloro-3-methyl-3-oxopropanamide with hydroxylamine hydrochloride in ethanol yields the target compound through nucleophilic attack and dehydration:
$$
\text{ClC(O)C(CH₃)CONH₂} + \text{NH₂OH·HCl} \rightarrow \text{4-Chloro-5-methylisoxazol-3(2H)-one} + \text{H₂O} + \text{HCl}
$$
Optimized Parameters :
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 20 min) significantly accelerates cyclization, improving yields to 65–70% while reducing byproduct formation. This approach aligns with green chemistry principles by minimizing solvent use.
Chlorination of 5-Methylisoxazol-3(2H)-one
Post-synthetic modification via electrophilic chlorination offers a modular pathway.
Direct Chlorination with SO₂Cl₂
Treatment of 5-methylisoxazol-3(2H)-one with sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine at the 4-position:
$$
\text{C₄H₅NO₂} + \text{SO₂Cl₂} \rightarrow \text{C₄H₃ClNO₂} + \text{SO₂} + \text{HCl}
$$
Key Considerations :
- Regioselectivity : Directed by the methyl group’s steric and electronic effects
- Conditions : 0°C, slow addition over 1 hour, followed by stirring at room temperature for 12 hours
- Yield : 40–50% (based on furanone chlorination data)
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Modern facilities favor continuous flow over batch processing for oxidation reactions. A representative setup includes:
| Parameter | Specification |
|---|---|
| Reactor Type | Tubular (316L stainless steel) |
| Residence Time | 30 minutes |
| Temperature | 85°C |
| Pressure | 3 bar |
| Throughput | 5 kg/h |
This method enhances heat transfer and reduces safety risks associated with exothermic oxidations.
Catalyst Optimization
Heterogeneous catalysts like TiO₂-supported vanadium oxide improve H₂O₂ utilization efficiency by 20–30%, lowering production costs. Catalyst recycling for ≥10 cycles maintains consistent activity.
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| H₂O₂ Oxidation | 60–70 | 95 | High | 1.0 |
| β-Ketoamide Cyclization | 55–65 | 90 | Moderate | 1.2 |
| Direct Chlorination | 40–50 | 85 | Low | 1.5 |
| Flow Reactor | 75–80 | 98 | High | 0.8 |
Cost Index: Relative to H₂O₂ oxidation baseline (1.0)
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functionalized isoxazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds.
Scientific Research Applications
4-Chloro-5-methylisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Differences: Isoxazolone (O, N) vs. isothiazolinone (S, N) . Sulfur in isothiazolinones increases electrophilicity and biocidal activity compared to oxygen in isoxazolones.
- Substituent Positions: Chlorine at C4 in isoxazolone vs. C5 in isothiazolinone alters electronic distribution and steric accessibility.
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
Insights :
- The lactam ring in isoxazolone may undergo hydrolysis under basic conditions, unlike the thioamide in isothiazolinones.
- Methyl groups in both isoxazolone and isothiazolinone reduce water solubility but enhance lipid compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
